molecular formula C23H17Cl2N5O2 B12383662 Cyclin K degrader 1

Cyclin K degrader 1

Cat. No.: B12383662
M. Wt: 466.3 g/mol
InChI Key: DCPUWHPUJFAXLO-UHFFFAOYSA-N
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Description

Cyclin K degrader 1 is a small molecule designed to induce the degradation of cyclin K, a protein that plays a crucial role in regulating the cell cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclin K degrader 1 can be synthesized by modifying existing cyclin-dependent kinase inhibitors. For instance, the pan-cyclin-dependent kinase inhibitors dinaciclib and AT-7519 have been converted into cyclin K degraders through the addition of specific solvent-exposed groups .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced purification techniques such as high-performance liquid chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Cyclin K degrader 1 primarily undergoes reactions that facilitate its binding to cyclin-dependent kinase 12 and the E3 ligase adaptor protein damaged DNA binding protein 1. This binding induces the ubiquitination and degradation of cyclin K .

Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including aromatic and nonaromatic groups, to modify the degradation-inducing group of the compound . The reactions are typically carried out under controlled conditions to ensure the stability and activity of the degrader.

Major Products: The major product of these reactions is the this compound compound itself, which exhibits enhanced degradation activity compared to its precursor molecules .

Properties

Molecular Formula

C23H17Cl2N5O2

Molecular Weight

466.3 g/mol

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-[(4-pyridin-2-ylphenyl)methyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H17Cl2N5O2/c24-16-4-3-5-17(25)20(16)22(31)29-19-13-28-30-21(19)23(32)27-12-14-7-9-15(10-8-14)18-6-1-2-11-26-18/h1-11,13H,12H2,(H,27,32)(H,28,30)(H,29,31)

InChI Key

DCPUWHPUJFAXLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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